molecular formula C14H20N2O4 B188863 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid CAS No. 25931-47-9

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Cat. No.: B188863
CAS No.: 25931-47-9
M. Wt: 280.32 g/mol
InChI Key: CKGCFBNYQJDIGS-UHFFFAOYSA-N
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Description

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a lysine derivative commonly used in peptide synthesis and as a protecting group for amino acids. This compound is known for its role in various biochemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid typically involves the protection of the amino group of lysine. One common method includes the reaction of lysine with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out at a pH of 10-11 and a temperature of 20°C for one hour .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: It can be used in peptide coupling reactions with other amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Substitution: Nucleophiles such as amines or alcohols.

    Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA).

Major Products

    Hydrolysis: Lysine and benzyl alcohol.

    Substitution: Various substituted lysine derivatives.

    Coupling Reactions: Peptides with protected lysine residues.

Scientific Research Applications

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • N6-Benzyloxycarbonyl-DL-lysine
  • (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid
  • 2-Amino-6-benzyloxycarbonylamino-hexanoic acid tert-butyl ester

Uniqueness

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .

Properties

IUPAC Name

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGCFBNYQJDIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34404-32-5, 25931-47-9
Record name NSC203803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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